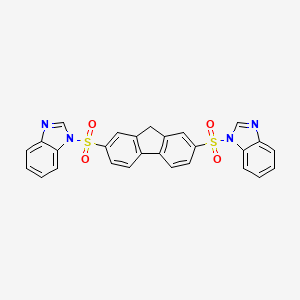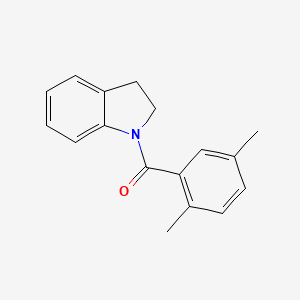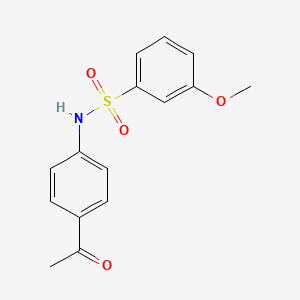
N-6-quinoxalinyl-1-azepanecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-6-quinoxalinyl-1-azepanecarbothioamide, also known as QAQ, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. QAQ is a thioamide derivative of quinoxaline and azepane, and its unique chemical structure has led to several studies on its synthesis, mechanism of action, and physiological effects.
Mecanismo De Acción
The mechanism of action of N-6-quinoxalinyl-1-azepanecarbothioamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been demonstrated to reduce the production of reactive oxygen species, which can cause cellular damage and contribute to the development of various diseases. Additionally, this compound has been shown to reduce inflammation and oxidative stress in animal models, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-6-quinoxalinyl-1-azepanecarbothioamide is its broad-spectrum antimicrobial activity, making it a potential candidate for the treatment of various bacterial infections. Additionally, this compound has shown promise as a cancer therapeutic agent due to its ability to inhibit cancer cell proliferation. However, one limitation of this compound is its potential toxicity, which may limit its use in clinical settings.
Direcciones Futuras
There are several future directions for research on N-6-quinoxalinyl-1-azepanecarbothioamide. One area of interest is the development of this compound derivatives with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in various fields. Finally, research is needed to investigate the potential use of this compound in combination with other therapeutic agents for the treatment of bacterial infections and cancer.
In conclusion, this compound, or this compound, is a compound that has shown potential as a therapeutic agent in various scientific research applications. Its broad-spectrum antimicrobial activity and ability to inhibit cancer cell proliferation make it a promising candidate for the treatment of various diseases. Further research is needed to fully elucidate its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of N-6-quinoxalinyl-1-azepanecarbothioamide involves the reaction of 6-bromoquinoxaline with 1-azepanethiol in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with ammonium thiocyanate to yield this compound. Various modifications to this synthesis method have been proposed, including the use of different reducing agents and solvents.
Aplicaciones Científicas De Investigación
N-6-quinoxalinyl-1-azepanecarbothioamide has shown potential as a therapeutic agent in various scientific research applications. It has been demonstrated to possess antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer treatment.
Propiedades
IUPAC Name |
N-quinoxalin-6-ylazepane-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4S/c20-15(19-9-3-1-2-4-10-19)18-12-5-6-13-14(11-12)17-8-7-16-13/h5-8,11H,1-4,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNZEUIJIWDPBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=S)NC2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[4-(1-piperidinylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5777916.png)
![1-(4-chlorobenzyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5777923.png)
![1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5777927.png)

![[5-(2,3-dichlorophenyl)-2-furyl]methyl nicotinate](/img/structure/B5777948.png)
![N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5777949.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B5777957.png)

![6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5777985.png)
